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molecular formula C7H12N4O B8732757 2,4-Dihydro-4-(4-piperidinyl)-3H-1,2,4-triazol-3-one

2,4-Dihydro-4-(4-piperidinyl)-3H-1,2,4-triazol-3-one

Cat. No. B8732757
M. Wt: 168.20 g/mol
InChI Key: PDFCBDCBZDXJTE-UHFFFAOYSA-N
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Patent
US07408065B2

Procedure details

2,4-Dihydro-4-[1-(phenylmethyl)-4-piperidinyl]-3H-1,2,4-triazol-3-one (Example 64(b)) (2.2 g) was divided between 2, 10 mL vials. 1,4-Cyclohexadiene (5 mL) and palladium hydroxide (270 mg, 20 wt. % on carbon) were added to each vial and the reactions were heated at 100° C. for 30 minutes within a microwave. The reaction mixtures were combined, ethanol (50 mL) and water (50 mL) were added and the mixture was filtered through diatomaceous earth and evaporated to give the sub-title compound as a solid (720 mg).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C[N:8]2[CH2:13][CH2:12][CH:11]([N:14]3[CH:18]=[N:17][NH:16][C:15]3=[O:19])[CH2:10][CH2:9]2)C=CC=CC=1.C1CC=CCC=1.C(O)C>[OH-].[Pd+2].[OH-].O>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[CH:18]=[N:17][NH:16][C:15]2=[O:19])[CH2:12][CH2:13]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)N1C(NN=C1)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1=CCC=CC1
Name
Quantity
270 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1C(NN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 720 mg
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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